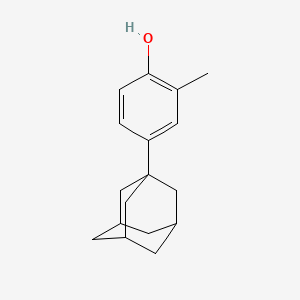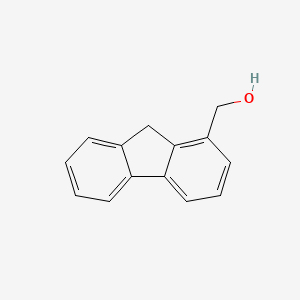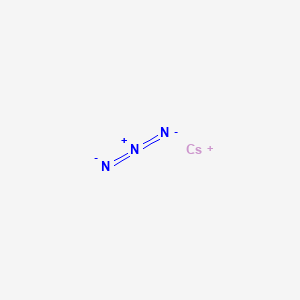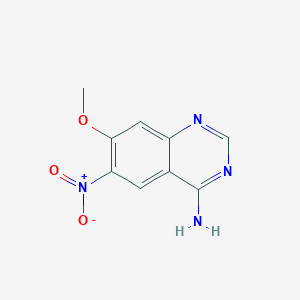
GDC-0879
Descripción general
Descripción
GDC-0879 is a highly selective and potent small-molecule inhibitor targeting the BRAF V600E mutation. This compound has shown significant promise in preclinical studies for its potential use in treating various cancers, particularly melanoma. The BRAF V600E mutation is a common driver mutation in several cancers, making this compound a valuable tool in cancer research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
GDC-0879 is synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent modifications to introduce the necessary functional groups. The synthesis typically starts with the preparation of 2,3-dihydro-1H-inden-1-one, which is then reacted with various reagents to form the final compound. The key steps include:
- Formation of the pyrazole ring.
- Introduction of the hydroxyimino group.
- Addition of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely involves large-scale chemical reactors and purification processes to ensure high yield and purity. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
GDC-0879 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Various substitution reactions can occur, particularly on the pyrazole and pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the compound .
Aplicaciones Científicas De Investigación
GDC-0879 has a wide range of scientific research applications, including:
Mecanismo De Acción
GDC-0879 exerts its effects by selectively inhibiting the BRAF V600E kinase, a key player in the MAPK/ERK signaling pathway. This inhibition leads to the suppression of downstream signaling, which is essential for cancer cell proliferation and survival. The compound binds to the ATP-binding site of the BRAF V600E kinase, preventing its activation and subsequent signaling .
Comparación Con Compuestos Similares
Similar Compounds
Vemurafenib: Another BRAF V600E inhibitor with similar applications in cancer therapy.
Dabrafenib: A selective inhibitor of BRAF V600E used in combination therapies for melanoma.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors for enhanced efficacy
Uniqueness
GDC-0879 is unique in its high selectivity and potency for the BRAF V600E mutation. Its ability to induce paradoxical activation of the MEK/ERK pathway in certain contexts makes it a valuable tool for studying the complexities of kinase signaling and developing targeted therapies .
Propiedades
Fórmula molecular |
C19H18N4O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[4-(1-hydroxyimino-2,3-dihydroinden-5-yl)-3-pyridin-4-ylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2 |
Clave InChI |
DEZZLWQELQORIU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B8803175.png)


![2-(ethylthio)-7,8-dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one](/img/structure/B8803204.png)


-](/img/structure/B8803222.png)
![tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate](/img/structure/B8803223.png)


